N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 4-fluorophenyl group at position 2 and a propanamide chain at position 3. The propanamide side chain is further modified with a 3,4-dimethoxyphenethyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c1-33-22-8-3-17(15-23(22)34-2)9-11-27-24(31)10-12-29-13-14-30-21(25(29)32)16-20(28-30)18-4-6-19(26)7-5-18/h3-8,13-16H,9-12H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMRYEYZQBOKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 492.56 g/mol. Its structural features include a dimethoxyphenyl group, a fluorophenyl moiety, and a pyrazolo[1,5-a]pyrazin core, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
- Cytotoxicity : A study reported that related compounds exhibited significant cytotoxic effects against various cancer cell lines. For example, IC50 values for certain derivatives ranged from 5.16 µg/mL to 20.00 µg/mL against HepG2 (liver cancer) and HeLa (cervical cancer) cells, indicating strong activity compared to standard chemotherapeutics like doxorubicin (DOX) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Cpd. 19 | HepG2 | 5.16 ± 0.4 |
| Cpd. 19 | HeLa | 4.50 ± 0.2 |
| Cpd. 14 | HepG2 | 12.20 ± 1.0 |
| Cpd. 14 | HeLa | 19.44 ± 1.4 |
Antimicrobial Activity
In addition to anticancer effects, compounds related to this structure have shown antimicrobial properties:
- Antimicrobial Efficacy : Compounds with similar frameworks have been tested against several bacterial strains and fungi, demonstrating varying degrees of effectiveness. The presence of the fluorophenyl group is often linked to enhanced antimicrobial activity due to increased lipophilicity and membrane permeability.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can result in oxidative stress within cells, contributing to cytotoxicity.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the pyrazolo[1,5-a]pyrazin scaffold:
Scientific Research Applications
Applications in Cancer Research
- Antitumor Activity : Studies have demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide exhibits significant antitumor activity against various cancer cell lines. In vitro assays indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Combination Therapy : The compound has been investigated as a potential candidate for combination therapy with other anticancer drugs. Preliminary results suggest that it may enhance the effectiveness of standard treatments by overcoming drug resistance mechanisms commonly found in tumors.
Neuropharmacological Applications
- Cognitive Enhancement : Research indicates that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could lead to improvements in cognitive function.
- Mood Disorders : There is emerging evidence that compounds with similar structural motifs have antidepressant effects. This compound may influence serotonin and dopamine pathways, potentially offering therapeutic benefits for mood disorders.
Case Studies and Research Findings
Comparison with Similar Compounds
Aryl Groups
- 4-Fluorophenyl : Present in the target compound and several analogs (e.g., ), fluorine’s electronegativity enhances metabolic stability and receptor affinity .
- Ethoxy vs. Methoxy : ’s compound has a 4-ethoxyphenyl group, which may reduce steric hindrance compared to the target’s dimethoxy substitution, though with lower electron-donating effects .
Side Chains
- Propanamide vs. Acetamide : The target’s propanamide chain provides greater flexibility than the acetamide in , possibly affecting binding pocket accommodation .
- Triazole and Thiazolidinone Modifications: Compounds in and incorporate triazole or thiazolidinone moieties, which introduce hydrogen-bonding sites absent in the target compound .
Comparative Data Table
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrazin-4-one Core
The pyrazolo[1,5-a]pyrazine scaffold is typically constructed via cyclocondensation reactions. A widely adopted method involves reacting 5-aminopyrazole derivatives with 1,3-biselectrophilic compounds such as α,β-unsaturated ketones or diketones. For example:
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Step 1 : Treatment of 5-amino-1H-pyrazole with ethyl acetoacetate in refluxing ethanol yields the dihydro-pyrazolo[1,5-a]pyrazine intermediate.
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Step 2 : Oxidation with MnO₂ or DDQ introduces the 4-oxo functionality.
Recent advancements employ click chemistry -inspired protocols, where copper-catalyzed triazole formation precedes intramolecular Diels–Alder cyclization to construct the fused ring system. This method improves regioselectivity and reduces reaction times.
Functionalization of the Pyrazolo[1,5-a]pyrazine Core
Introduction of the 4-Fluorophenyl Group
The 2-position of the pyrazolo[1,5-a]pyrazine core is functionalized via Suzuki–Miyaura coupling or Buchwald–Hartwig amination :
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Suzuki Coupling : Reacting the brominated core with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C achieves >85% yield.
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Buchwald–Hartwig : For nitrogen-linked substituents, palladium-catalyzed coupling with 4-fluoroaniline under inert conditions is effective.
Synthesis of the Propanamide Side Chain
Preparation of 3-Aminopropanoic Acid Derivative
The propanamide side chain is synthesized via Michael addition or amide coupling :
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Step 1 : Acrylic acid is reacted with ammonia in methanol to form 3-aminopropanoic acid .
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Step 2 : Protection of the amine group with Boc₂O followed by activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester facilitates subsequent coupling.
Final Amide Coupling
Coupling the Pyrazolo[1,5-a]pyrazine Core with the Propanamide Side Chain
The critical amide bond formation employs EDCI/HOBt or HATU as coupling agents:
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Protocol :
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Dissolve 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid (1.0 eq) and N-[2-(3,4-dimethoxyphenyl)ethyl]amine (1.2 eq) in anhydrous DCM .
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Add EDCI.HCl (1.5 eq) and DMAP (0.1 eq) at 0°C under nitrogen.
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Warm to room temperature and stir for 24 hours.
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Purify via column chromatography (SiO₂, ethyl acetate/hexanes) to isolate the product in 76% yield.
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Optimization and Challenges
Solvent and Temperature Effects
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves constructing the pyrazolo[1,5-a]pyrazin-4-one core, followed by functionalization with fluorophenyl and dimethoxyphenyl groups. Key steps include:
- Cyclization conditions : Use anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ to stabilize intermediates .
- Substituent introduction : Selective alkylation/arylation at the N-2 position requires pH control (6.5–7.5) to avoid side reactions .
- Purification : Reverse-phase HPLC is essential due to polar byproducts. Yield optimization (typically 40–60%) depends on temperature gradients .
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | DMF, Pd(PPh₃)₄, 80°C | 55 | |
| Fluorophenyl addition | K₂CO₃, DCM, RT | 62 | |
| Propanamide coupling | EDCI, HOBt, DMF, 50°C | 48 |
Q. How do structural analogs differ in biological activity, and what methodological approaches validate these differences?
Substituent variations (e.g., methoxy vs. chloro groups) alter receptor binding. For example:
- 4-Fluorophenyl vs. 4-methoxyphenyl : Fluorine’s electronegativity enhances kinase inhibition (IC₅₀ = 12 nM vs. 45 nM) .
- Dimethoxy vs. monomethoxy groups : Dimethoxy improves solubility (LogP = 2.1 vs. 3.5) but reduces BBB penetration . Methods :
- Kinase assays : Use TR-FRET-based protocols with recombinant enzymes .
- Solubility profiling : Phase-solubility analysis in PBS (pH 7.4) .
Advanced Research Questions
Q. How can contradictory data on its anti-inflammatory vs. cytotoxic effects be resolved?
Discrepancies arise from assay conditions:
- Anti-inflammatory activity : Observed in LPS-stimulated macrophages (IC₅₀ = 1.2 µM) via NF-κB inhibition .
- Cytotoxicity : Occurs at >10 µM in primary hepatocytes due to off-target ROS generation . Resolution strategies :
- Dose-response profiling : Use narrower concentration ranges (0.1–5 µM) .
- Pathway-specific inhibitors : Co-treatment with NAC (ROS scavenger) to isolate NF-κB effects .
Q. What computational and experimental methods validate its binding mode to kinase targets?
Integrated workflow :
- Molecular docking : Glide SP/XP with crystal structures of ABL1 or JAK2 kinases (RMSD <2.0 Å) .
- Mutagenesis studies : Ala-scanning of kinase ATP pockets to identify critical residues (e.g., Lys271 in JAK2) .
- SPR analysis : KD values correlate with docking scores (R² = 0.89) .
Table 2: Binding Affinities for Kinase Targets
| Kinase | KD (nM) | Assay Type | Reference |
|---|---|---|---|
| JAK2 | 14 | SPR | |
| ABL1 | 28 | Fluorescence | |
| EGFR | >1000 | Radioligand |
Q. What strategies mitigate metabolic instability in preclinical models?
Key instability factors :
- Esterase-mediated hydrolysis : Observed in plasma (t₁/₂ = 2.1 hrs) .
- CYP3A4 oxidation : Generates inactive 4-OH metabolite . Solutions :
- Prodrug design : Replace ester with amide (t₁/₂ extended to 6.8 hrs) .
- CYP inhibitors : Co-administration with ritonavir in PK studies .
Methodological Guidelines
- Characterization : Use -NMR for tracking fluorophenyl stability and LC-HRMS for metabolite ID .
- Data contradiction analysis : Apply multivariate regression to separate assay-specific artifacts from true SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
